3-(2,3-Dichlorophenyl)-3-oxopropanal
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Overview
Description
3-(2,3-Dichlorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dichlorophenyl)-3-oxopropanal typically involves the reaction of 2,3-dichlorobenzaldehyde with a suitable reagent to introduce the oxopropanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its molecular interactions and pathways are essential to understand its full range of effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with similar structural features, used in the synthesis of pharmaceuticals.
2,4-Dichlorophenol: Another dichlorophenyl derivative with applications in herbicide production.
Uniqueness
3-(2,3-Dichlorophenyl)-3-oxopropanal is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in various synthetic pathways highlight its importance in research and industry.
Properties
Molecular Formula |
C9H6Cl2O2 |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,5H,4H2 |
InChI Key |
JIYJVFIBNZYETG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CC=O |
Origin of Product |
United States |
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